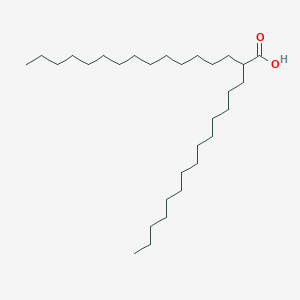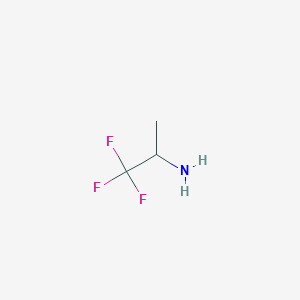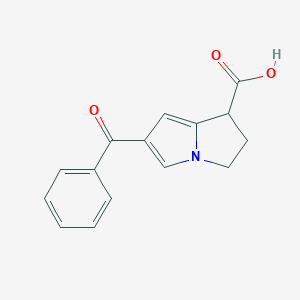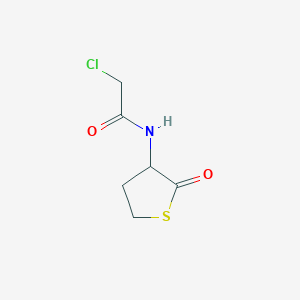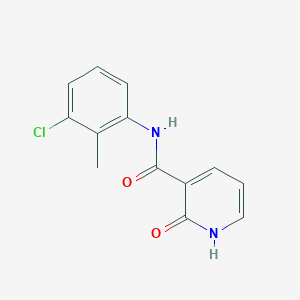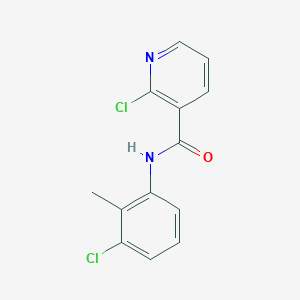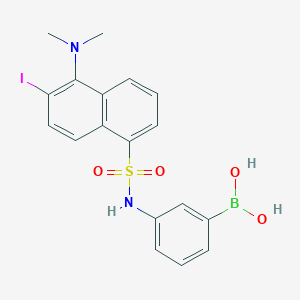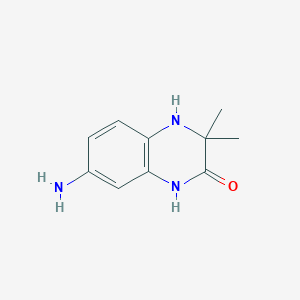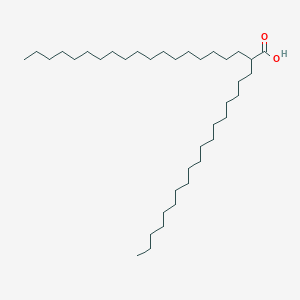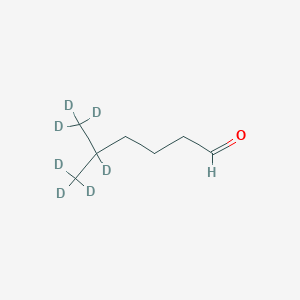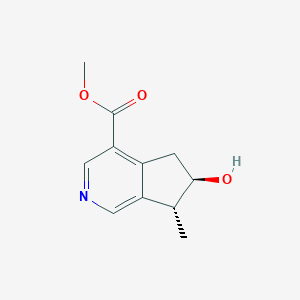
Isocantleyine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocantleyine is a natural product that belongs to the class of indole alkaloids. It is extracted from the plant species Cantleya violacea and has been found to possess various biological activities. The compound has been the subject of scientific research due to its potential applications in medicine and agriculture.
Wirkmechanismus
The exact mechanism of action of isocantleyine is not fully understood. However, it has been proposed that the compound exerts its biological activity by interfering with various cellular processes. Isocantleyine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. The compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Isocantleyine has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
Isocantleyine has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Isocantleyine has also been found to modulate the activity of various ion channels, including the voltage-gated potassium channel and the NMDA receptor. The compound has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its cytoprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Isocantleyine has several advantages and limitations for lab experiments. The compound is relatively easy to extract from the plant material and can be synthesized chemically. Isocantleyine has been found to possess various biological activities, which makes it a useful tool for studying cellular processes. However, the yield of isocantleyine from the plant material is relatively low, which makes it difficult to obtain large quantities of the compound. In addition, the exact mechanism of action of isocantleyine is not fully understood, which makes it challenging to interpret the results of experiments.
Zukünftige Richtungen
Isocantleyine has several potential future directions for research. The compound has shown promising activity against various cancer cell lines and may have applications in cancer therapy. Isocantleyine has also been found to possess anti-inflammatory and antimicrobial properties, which may have applications in the treatment of various diseases. The exact mechanism of action of isocantleyine needs to be further elucidated to understand its full potential. In addition, more studies need to be conducted to determine the safety and efficacy of isocantleyine in vivo.
Synthesemethoden
Isocantleyine can be extracted from the roots of Cantleya violacea using various methods such as Soxhlet extraction, maceration, and percolation. The extracted compound can be further purified using column chromatography or recrystallization. The yield of isocantleyine from the plant material is relatively low, which makes chemical synthesis an attractive option. A few synthetic approaches have been reported in the literature, including a total synthesis from tryptamine and a semi-synthesis from 5-hydroxytryptamine.
Wissenschaftliche Forschungsanwendungen
Isocantleyine has been found to possess various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown significant cytotoxicity. Isocantleyine has also been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. In addition, the compound has shown promising activity against various pathogenic bacteria and fungi.
Eigenschaften
CAS-Nummer |
143564-04-9 |
|---|---|
Produktname |
Isocantleyine |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl (6R,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-6-8-4-12-5-9(11(14)15-2)7(8)3-10(6)13/h4-6,10,13H,3H2,1-2H3/t6-,10-/m1/s1 |
InChI-Schlüssel |
MJGLQDXKEOEIFB-LHLIQPBNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](CC2=C(C=NC=C12)C(=O)OC)O |
SMILES |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
Kanonische SMILES |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
Synonyme |
5H-2-pyridine-4-carboxylic acid, 6,7-dihydro-6-hydroxy-7-methylmethyl ester isocantleyine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



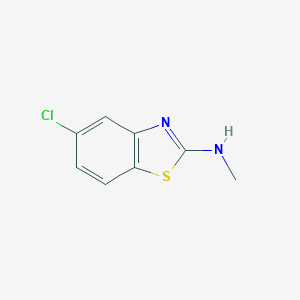
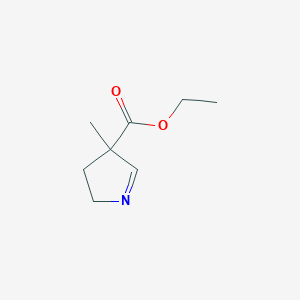
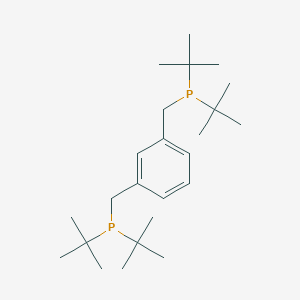
![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
